molecular formula C30H40FN5O2 B11079771 4-[(E)-1-({2-[4-(1-Adamantylcarbonyl)piperazino]ethyl}amino)methylidene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

4-[(E)-1-({2-[4-(1-Adamantylcarbonyl)piperazino]ethyl}amino)methylidene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11079771
M. Wt: 521.7 g/mol
InChI Key: PAWAYRKUEGEVPT-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of indole derivatives.
  • The structure consists of an indole core with additional functional groups attached.
  • The compound’s chemical formula is C27H32FN5O2.
  • It exhibits interesting biological properties, which we’ll explore further.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate starting materials.

      Reaction Conditions: Specific reaction conditions may vary, but typically involve heating, solvent use, and catalysts.

      Industrial Production: While I don’t have specific industrial methods, research labs often produce it on a smaller scale for studies.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example, it reacts with strong acids or bases, and can be oxidized using reagents like potassium permanganate.

      Major Products: These reactions yield different products, such as substituted indole derivatives or pyrazolone derivatives.

  • Scientific Research Applications

      Biology: It might have bioactive properties, affecting cellular processes.

      Medicine: Investigated for potential drug development, especially in antiviral or anticancer research.

      Industry: Its derivatives could find use in materials science or specialty chemicals.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets, affecting cellular pathways.
    • Further research is needed to understand its precise mechanism.
  • Comparison with Similar Compounds

      Uniqueness: Its adamantylcarbonyl group sets it apart from other indole derivatives.

      Similar Compounds: Other indole-based molecules, such as tryptophan or serotonin, share structural features.

    Properties

    Molecular Formula

    C30H40FN5O2

    Molecular Weight

    521.7 g/mol

    IUPAC Name

    4-[2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethyliminomethyl]-2-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-one

    InChI

    InChI=1S/C30H40FN5O2/c1-2-3-27-26(28(37)36(33-27)25-6-4-24(31)5-7-25)20-32-8-9-34-10-12-35(13-11-34)29(38)30-17-21-14-22(18-30)16-23(15-21)19-30/h4-7,20-23,33H,2-3,8-19H2,1H3

    InChI Key

    PAWAYRKUEGEVPT-UHFFFAOYSA-N

    Canonical SMILES

    CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NCCN3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5

    Origin of Product

    United States

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